molecular formula C7H13Cl2N3 B6245344 rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis CAS No. 2408969-85-5

rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis

Numéro de catalogue B6245344
Numéro CAS: 2408969-85-5
Poids moléculaire: 210.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis (also known as Rac-cPAD) is an organic compound with an asymmetric center. It is an important intermediate in the synthesis of many pharmaceuticals, such as anti-cancer drugs and anti-inflammatory agents. Rac-cPAD is also used in a variety of scientific research applications, such as in the study of enzyme mechanisms and drug metabolism.

Applications De Recherche Scientifique

Rac-cPAD has a wide range of applications in scientific research. It is used to study enzyme mechanisms, as it can act as a substrate for certain enzymes. Rac-cPAD can also be used to study drug metabolism, as it is a substrate for cytochrome P450 enzymes. In addition, Rac-cPAD is used in the study of drug-protein interactions, as it can bind to certain proteins. It is also used to study the structure and function of proteins, as it can be used to label proteins for further analysis.

Mécanisme D'action

Rac-cPAD is an organic compound with an asymmetric center. This means that it can exist in two different forms, referred to as enantiomers. The enantiomers of Rac-cPAD have different properties and can interact differently with enzymes and proteins. Rac-cPAD can act as a substrate for certain enzymes, such as cytochrome P450 enzymes, and can bind to certain proteins.
Biochemical and Physiological Effects
Rac-cPAD has been studied for its potential biochemical and physiological effects. Studies have shown that Rac-cPAD can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can bind to certain proteins. Rac-cPAD has also been studied for its potential anti-inflammatory and anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of Rac-cPAD.

Avantages Et Limitations Des Expériences En Laboratoire

Rac-cPAD has several advantages and limitations for lab experiments. One of the main advantages of using Rac-cPAD is its high solubility in polar aprotic solvents, such as dimethylsulfoxide (DMSO). This makes it easy to use in a variety of laboratory experiments. In addition, Rac-cPAD is relatively stable, making it suitable for long-term storage. However, Rac-cPAD can be difficult to synthesize, and its enantiomers can have different properties, making it difficult to study.

Orientations Futures

There are several potential future directions for research on Rac-cPAD. These include further studies on its biochemical and physiological effects, such as its potential anti-inflammatory and anti-cancer effects. In addition, further studies could be conducted to better understand the structure and function of proteins that Rac-cPAD binds to. Other potential future directions include studies on the synthesis of Rac-cPAD and its analogs, as well as studies on the mechanism of action of Rac-cPAD. Finally, studies could be conducted on the potential applications of Rac-cPAD, such as in drug design and drug delivery.

Méthodes De Synthèse

Rac-cPAD can be synthesized from a variety of starting materials, including 3-(1H-pyrazol-1-yl)cyclobutan-1-amine, isobutylchloride, and potassium carbonate. The reaction is conducted in a polar aprotic solvent, such as dimethylsulfoxide (DMSO), and is catalyzed by a base, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, with the isobutylchloride acting as the leaving group. The product is then isolated by precipitation and purified by recrystallization.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1s,3s)-3-(1H-pyrazol-1-yl)cyclobutan-1-amine dihydrochloride, cis involves the reaction of a cyclobutanone derivative with a pyrazole derivative in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "Cyclobutanone derivative", "Pyrazole derivative", "Reducing agent", "Hydrochloric acid", "Solvent" ], "Reaction": [ "Step 1: The cyclobutanone derivative is reacted with the pyrazole derivative in the presence of a reducing agent and a solvent to form an intermediate.", "Step 2: The intermediate is then treated with hydrochloric acid to form the dihydrochloride salt of the desired compound.", "Step 3: The dihydrochloride salt is isolated and purified to obtain the final product." ] }

Numéro CAS

2408969-85-5

Formule moléculaire

C7H13Cl2N3

Poids moléculaire

210.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.